2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Acetoacetylation Thermal stability Procurement

Traditional acetoacetylating agents (diketene, tert-butyl acetoacetate) suffer from safety hazards or incomplete conversion. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8) provides a safer, shelf-stable alternative as a thermally activated acetylketene precursor. • Quantitative β-keto ester/amide yields from alcohols/amines (NaOAc/THF reflux). • Selective amine acetoacetylation in presence of alcohols via defined reactivity hierarchy. • Effective for saccharide acetoacetylation and flash pyrolysis kinetic studies.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 5394-63-8
Cat. No. B042172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethyl-4H-1,3-dioxin-4-one
CAS5394-63-8
SynonymsDiketene Acetone Adduct; 
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(O1)(C)C
InChIInChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3
InChIKeyXFRBXZCBOYNMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Controlled Acetoacetylation


2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS 5394-63-8) is a cyclic 1:1 adduct of diketene and acetone [1]. It serves as a thermolabile, shelf-stable precursor to the highly reactive intermediate acetylketene, enabling controlled acetoacetylation reactions [2]. Its key physical properties include a melting point of 12-13 °C and a boiling point of ~275 °C .

Thermally gated acetoacetylation control
Ambient shelf-stable precursor
Stoichiometric acetylketene source

2,2,6-Trimethyl-4H-1,3-dioxin-4-one vs. Diketene and Acetoacetates


Generic acetoacetylating agents such as diketene and tert-butyl acetoacetate exhibit critical performance limitations that preclude simple interchangeability. Diketene is highly reactive, prone to oligomerization, and presents significant safety hazards including lachrymatory properties and acute toxicity [1]. tert-Butyl acetoacetate requires forcing conditions for transesterification and often leads to incomplete conversion and difficult-to-remove byproducts [2]. In contrast, 2,2,6-trimethyl-4H-1,3-dioxin-4-one uniquely functions as a thermally activated, stoichiometric source of acetylketene, offering precise temporal control over the acetoacetylation event while maintaining room-temperature stability [3].

Diketene Hazardous (lachrymatory, toxic); ambient oligomerization demands refrigerated storage and stabilizers.
tert-Butyl acetoacetate Requires forcing transesterification; often leads to incomplete conversion and byproduct removal challenges.
This product Thermally controlled stoichiometric release; room‑temperature stability may simplify handling, but substrate‑specific validation is still advised.

2,2,6-Trimethyl-4H-1,3-dioxin-4-one Performance Benchmarks


Room-Temperature Stability vs. Diketene

2,2,6-Trimethyl-4H-1,3-dioxin-4-one is stable at room temperature, decomposing only upon pyrolysis at elevated temperatures, whereas diketene undergoes exothermic oligomerization even under ambient storage conditions, necessitating refrigerated storage and stabilizers [1].

Ambient Stability
Class-level
Target: stable at room temp, decomposes >100 °C. Comparator (diketene): exothermic oligomerization at RT.
Supports ambient procurement and storage
Class‑level inference; confirm lot‑specific stability
Acetoacetylation Thermal stability Procurement

Reaction Yield vs. Diketene

Using a sodium acetate-catalyzed protocol, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with secondary/tertiary alcohols or primary/secondary amines in refluxing THF afforded β-keto esters and β-ketoamides in quantitative yields, while analogous reactions with diketene frequently suffer from oligomerization and byproduct formation, resulting in lower and less consistent yields .

Reaction Yield
Data to verify
Reported quantitative yields (>20% improvement over diketene)
May improve synthetic economics and reduce purification load
Supplier‑reported; independent validation recommended
β-Keto esters β-Ketoamides Synthetic yield

Chemoselectivity Hierarchy

Competitive trapping experiments revealed a distinct chemoselectivity hierarchy for acetylketene generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one: amines > alcohols ≫ aldehydes ≈ ketones. Within alcohols, steric differentiation was pronounced: MeOH ≈ 1° > 2° > 3° [1]. This selectivity profile is absent in diketene, which reacts indiscriminately with most nucleophiles.

Chemoselectivity Order
Class-level
Amines > Alcohols ≫ Aldehydes ≈ Ketones; Steric: MeOH ≈ 1° > 2° > 3°
Enables selective acetoacetylation without protecting groups
Selectivity profile under reported conditions; substrate‑dependent
Chemoselectivity Acetylketene Synthetic planning

Acetylketene Hydration Kinetics

Acetylketene, generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, undergoes uncatalyzed hydration with a rate constant k = 1.5 × 10^6 s^-1, approximately 10^4 times faster than ketene itself [1]. This exceptional reactivity underpins the high yields observed in acetoacetylation reactions.

Hydration Rate
Class-level
k = 1.5 × 106 s−1 (104-fold faster than ketene)
Rapid intermediate consumption limits side reactions
Measured by flash photolysis; kinetic context
Reaction kinetics Acetylketene Flash photolysis

2,2,6-Trimethyl-4H-1,3-dioxin-4-one Applications


β-Keto Ester and β-Ketoamide Synthesis

Utilize the sodium acetate-catalyzed protocol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in refluxing THF to achieve quantitative yields of β-keto esters and β-ketoamides from secondary/tertiary alcohols and primary/secondary amines, avoiding the side reactions and lower yields associated with diketene .

Chemoselective Acetoacetylation in Complex Synthesis

Employ 2,2,6-trimethyl-4H-1,3-dioxin-4-one when selective acetoacetylation of amines in the presence of alcohols is required, or when differentiation between sterically distinct alcohols is necessary, as its acetylketene intermediate exhibits a well-defined reactivity hierarchy [1].

Scalable Acetoacetylation of Saccharides

Apply 2,2,6-trimethyl-4H-1,3-dioxin-4-one for the acetoacetylation of mono- and di-saccharides, as demonstrated in patented processes for preparing saccharide acetoacetates, where its controlled reactivity and high yields are particularly advantageous [2].

Acetylketene Source for Kinetic Studies

Use 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a precursor in flash photolysis or pyrolysis experiments to generate acetylketene in situ for kinetic and mechanistic investigations, owing to its well-characterized thermal decomposition behavior and the ultra-fast reactivity of the generated ketene [3].

Application
Selection Property
Validation Focus
β-Keto ester/amide synthesis research
Thermal activation protocol
Yield reproducibility and byproduct profile
Selective amine vs. alcohol acetoacetylation
Acetylketene chemoselectivity profile
Amine/alcohol differentiation under reaction conditions
Saccharide acetoacetate preparation
Scalable process compatibility
Saccharide conversion efficiency
Reactive intermediate kinetic studies
Thermally controlled precursor source
Kinetic consistency and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.